

Chemical properties of 5,6-Methylenedioxy-2-aminoindane

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Compound of Interest

Compound Name: MDAI

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An In-Depth Technical Guide to the Chemical Properties of 5,6-Methylenedioxy-2-aminoindane (**MDAI**)

This guide provides a comprehensive overview of the chemical properties, synthesis, analytical methods, and mechanism of action of 5,6-Methylenedioxy-2-aminoindane (**MDAI**), tailored for researchers, scientists, and drug development professionals.

Core Chemical Properties

5,6-Methylenedioxy-2-aminoindane (**MDAI**) is a synthetic compound developed in the 1990s by a research team led by David E. Nichols at Purdue University.^[1] Structurally, it is a rigid analogue of 3,4-methylenedioxyamphetamine (MDA). The chemical structure of **MDAI** is derived from MDA by cyclizing the alpha-methyl group of the side chain back to the benzene ring, forming an indane ring system.^[1] This structural modification significantly alters its pharmacological properties compared to its phenethylamine counterparts.^[1]

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of **MDAI**.

Property	Value	Source
IUPAC Name	6,7-dihydro-5H-cyclopenta[f][1,2]benzodioxol-6-amine	[1]
Synonyms	MDAI, 5,6-Methylenedioxy-2-aminoindan	
CAS Number	132741-81-2 (free base)	[1]
Chemical Formula	C ₁₀ H ₁₁ NO ₂	[1]
Molecular Weight	177.203 g/mol	[1]
XLogP3	1.2	[1]
pKa	Not experimentally determined in available literature.	
Melting Point	Not extensively documented in scientific literature.[1]	
Solubility	Limited in water; improved in acidic conditions. Good in methanol, high in dimethyl sulfoxide (DMSO), and moderate in ethanol.[1]	

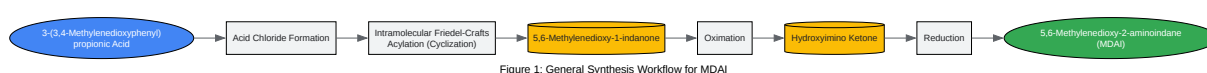
Solubility Profile

MDAI demonstrates limited solubility in water, which is consistent with its moderately lipophilic nature as indicated by its XLogP3 value of 1.2.[1] Its solubility is pH-dependent, with increased solubility in acidic conditions due to the protonation of the primary amine group, leading to the formation of water-soluble salts like the hydrochloride salt.[1] Conversely, it is less soluble in basic conditions.[1] The compound shows good solubility in organic solvents such as methanol, high solubility in dimethyl sulfoxide (DMSO), and moderate solubility in ethanol.[1]

Synthesis and Purification

The synthesis of **MDAI** was first described by the Nichols group.[3] The common synthetic route starts from 3-(3,4-methylenedioxyphenyl)propionic acid.

Synthesis Workflow



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Caption: General Synthesis Workflow for **MDAI**

Experimental Protocol: Synthesis of 5,6-Methylenedioxy-2-aminoindane

This protocol is based on the synthetic scheme reported by Nichols et al.

Step 1: Formation of 5,6-Methylenedioxy-1-indanone

- To a solution of 3-(3,4-methylenedioxyphenyl)propionic acid in a suitable solvent (e.g., dichloromethane), add an excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) at 0 °C.
- Stir the reaction mixture at room temperature until the acid is completely converted to the acid chloride.
- Remove the solvent and excess chlorinating agent under reduced pressure.
- Dissolve the resulting acid chloride in a suitable solvent for Friedel-Crafts acylation (e.g., dichloromethane or nitrobenzene).
- Add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise at 0 °C.
- Stir the reaction mixture at room temperature until cyclization is complete, as monitored by Thin Layer Chromatography (TLC).
- Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

- Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sulfate, and concentrate it to yield crude 5,6-methylenedioxy-1-indanone.
- Purify the crude product by recrystallization or column chromatography.

Step 2: Oximation of 5,6-Methylenedioxy-1-indanone

- Dissolve the purified 5,6-methylenedioxy-1-indanone in a suitable solvent such as methanol.
[\[1\]](#)
- Add amyl nitrite and a catalytic amount of hydrochloric acid.[\[1\]](#)
- Stir the mixture at room temperature until the formation of the hydroxyimino ketone is complete (monitored by TLC).[\[1\]](#)
- Isolate the product by filtration or extraction.

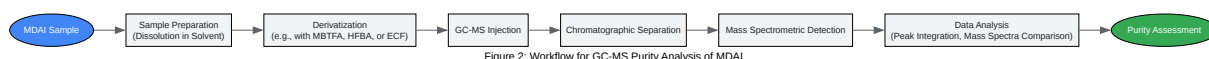
Step 3: Reduction to 5,6-Methylenedioxy-2-aminoindane

- Dissolve the hydroxyimino ketone in glacial acetic acid.[\[1\]](#)
- Add a palladium on carbon (Pd/C) catalyst.[\[1\]](#)
- Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a Parr hydrogenator) at a suitable pressure and temperature until the reduction is complete.
- Filter off the catalyst and remove the solvent under reduced pressure.
- Dissolve the residue in water and basify with a suitable base (e.g., NaOH or NaHCO₃) to precipitate the free base of **MDAI**.
- Extract the product with an organic solvent, dry the organic layer, and concentrate it to yield crude **MDAI**.
- The final product can be further purified by conversion to its hydrochloride salt and recrystallization.

Analytical Methods for Purity Determination

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis and purity determination of **MDAI**.^[3] Due to the co-elution of **MDAI** with its positional isomer, 4,5-**MDAI**, derivatization is often necessary for their differentiation.^[3]

GC-MS Analysis Workflow



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Caption: Workflow for GC-MS Purity Analysis of **MDAI**

Experimental Protocol: GC-MS Analysis

This protocol is a composite based on established methods for the analysis of aminoindanes.^{[2][3]}

1. Sample Preparation and Derivatization:

- Accurately weigh a sample of **MDAI** and dissolve it in a suitable solvent (e.g., methanol or ethyl acetate) to a known concentration.
- For derivatization, use a reagent such as N-methyl-bis(trifluoroacetamide) (MBTFA), heptafluorobutyric anhydride (HFBA), or ethyl chloroformate (ECF).^[3]
- Mix the sample solution with the derivatizing agent and heat if necessary, following the specific reaction conditions for the chosen reagent.

2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890A or equivalent.^[3]
- Mass Spectrometer: Agilent 5975C or equivalent quadrupole mass-selective detector.^[3]
- Column: DB-1 MS (or equivalent), 30 m x 0.25 mm ID, 0.25 μ m film thickness.^[3]

- Carrier Gas: Helium at a constant flow of 1 mL/min.[2]
- Injector Temperature: 280 °C.[2]
- Injection Volume: 1 µL with a split ratio of 20:1.[2]
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 1.0 min.[2]
 - Ramp: Increase to 300 °C at a rate of 12 °C/min.[2]
 - Final hold: Hold at 300 °C for 9.0 min.[2]
- MSD Transfer Line Temperature: 280 °C.[2]
- MS Source Temperature: 230 °C.[2]
- MS Quadrupole Temperature: 150 °C.[2]
- Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
- Mass Scan Range: 34-550 amu.[2]

3. Data Analysis:

- Identify the peak corresponding to the derivatized **MDAI** based on its retention time and mass spectrum.
- Determine the purity by calculating the peak area of the analyte as a percentage of the total peak area of all components in the chromatogram.
- Compare the obtained mass spectrum with a reference spectrum for confirmation.

Mechanism of Action

MDAI acts as a selective serotonin and norepinephrine releasing agent (SNRA). It has a significantly lower effect on dopamine release compared to serotonin and norepinephrine.[4]

Interaction with Monoamine Transporters

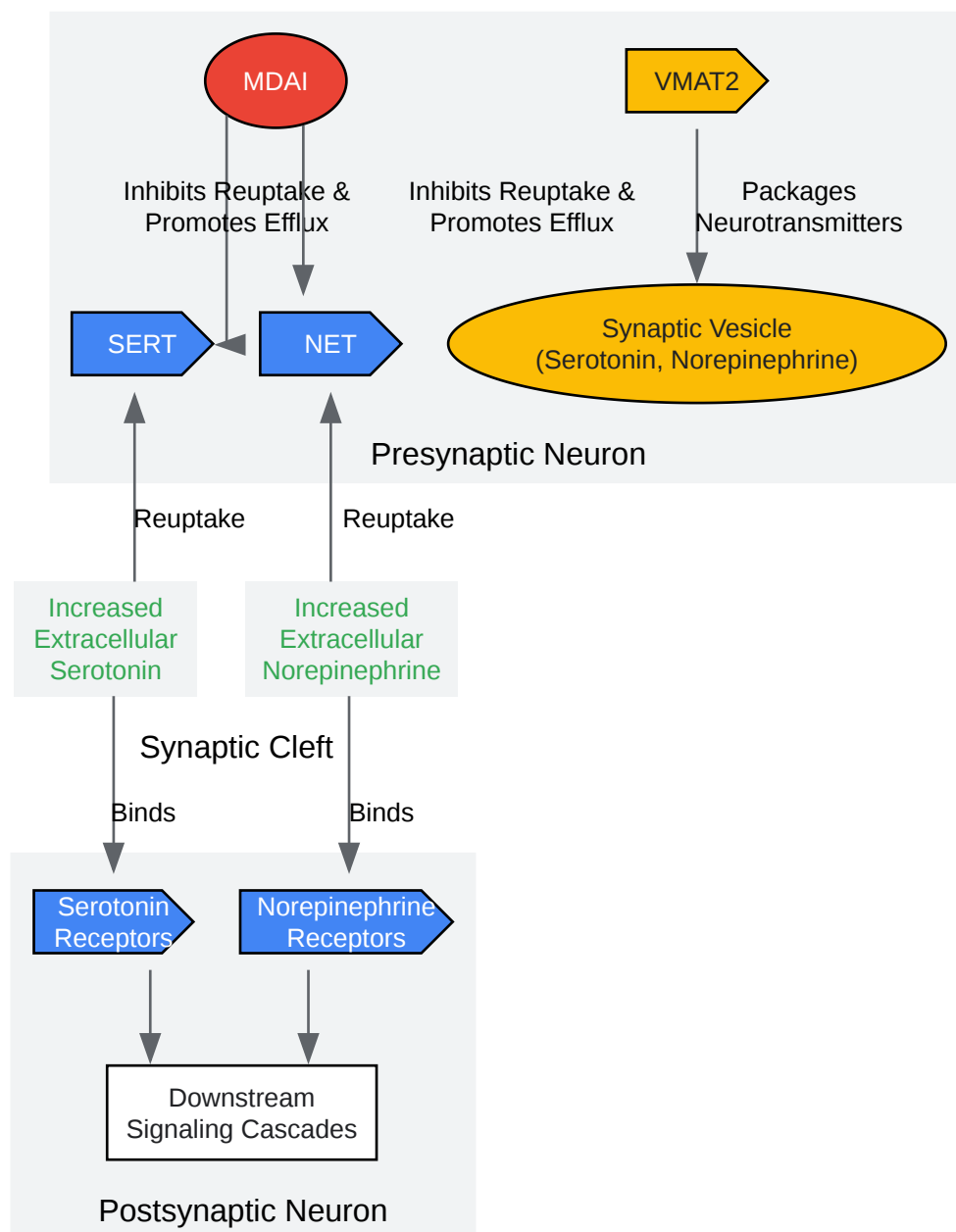


Figure 3: Proposed Mechanism of Action of MDAI

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Caption: Proposed Mechanism of Action of **MDAI**

Experimental Protocols for Transporter Interaction

The affinity and functional activity of **MDAI** at the serotonin and norepinephrine transporters can be determined using in vitro assays.

This protocol describes a competitive radioligand binding assay to determine the inhibition constant (K_i) of **MDAI** for SERT.

Workflow:



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Caption: Workflow for SERT Binding Assay

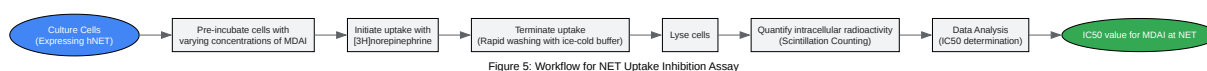
Protocol:

- Membrane Preparation: Use cell membranes prepared from a cell line stably expressing the human serotonin transporter (hSERT).
- Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
- Reaction Mixture: In a 96-well plate, combine:
 - Cell membranes (typically 5-20 μ g of protein).
 - [3 H]citalopram (a radioligand for SERT) at a concentration near its K_d .
 - Varying concentrations of **MDAI**.
 - For non-specific binding, use a high concentration of a known SERT inhibitor (e.g., fluoxetine).
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

- Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
- Washing: Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
- Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the logarithm of the **MDAI** concentration.
 - Determine the IC₅₀ value (the concentration of **MDAI** that inhibits 50% of specific binding) using non-linear regression analysis.
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

This protocol describes a functional assay to measure the inhibition of norepinephrine uptake by **MDAI**.

Workflow:



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Caption: Workflow for NET Uptake Inhibition Assay

Protocol:

- Cell Culture: Use a cell line stably expressing the human norepinephrine transporter (hNET) plated in 24- or 96-well plates.

- Assay Buffer: Prepare a suitable buffer (e.g., Krebs-Ringer-HEPES buffer).
- Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of **MDAI** for a short period (e.g., 10-20 minutes) at 37 °C.
- Uptake Initiation: Add [³H]norepinephrine to each well to initiate the uptake process.
- Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37 °C, ensuring the measurement is within the initial linear phase of uptake.
- Uptake Termination: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold assay buffer.
- Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).
- Scintillation Counting: Transfer the cell lysates to scintillation vials with scintillation cocktail and quantify the radioactivity.
- Data Analysis:
 - Determine the amount of specific uptake at each **MDAI** concentration.
 - Plot the percentage of inhibition of uptake against the logarithm of the **MDAI** concentration.
 - Determine the IC₅₀ value using non-linear regression analysis.

This technical guide provides a detailed overview of the chemical properties of 5,6-Methylenedioxy-2-aminoindane, along with methodologies for its synthesis, analysis, and characterization of its mechanism of action. The provided protocols and workflows are intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development.

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